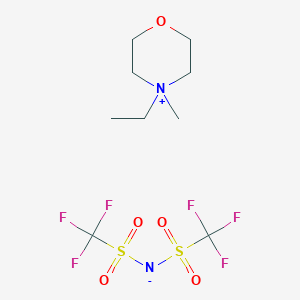
N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La bis(trifluorometilsulfonil)imida de N-metil,etil-morfolinio es un compuesto químico con la fórmula molecular C9H16F6N2O5S2. Es conocido por sus propiedades únicas y aplicaciones en diversos campos científicos. Este compuesto se utiliza a menudo en el desarrollo de líquidos iónicos, que son sales en estado líquido que tienen una amplia gama de aplicaciones en química e industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la bis(trifluorometilsulfonil)imida de N-metil,etil-morfolinio típicamente implica la reacción de derivados de morfolina con cloruro de trifluorometanosulfonilo en condiciones controladas. La reacción se realiza generalmente en un solvente orgánico como diclorometano, y el producto se purifica mediante recristalización o cromatografía .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica el uso de grandes reactores y el monitoreo continuo de los parámetros de reacción para mantener la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
La bis(trifluorometilsulfonil)imida de N-metil,etil-morfolinio experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Puede participar en reacciones de sustitución nucleofílica en las que los grupos trifluorometilsulfonilo son reemplazados por otros nucleófilos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas, lo que lleva a la formación de diferentes productos.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen hidróxido de sodio o carbonato de potasio en un solvente orgánico.
Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se emplean comúnmente agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir diversas sales de morfolinio sustituidas, mientras que la oxidación y la reducción pueden conducir a diferentes formas oxidadas o reducidas del compuesto .
Aplicaciones Científicas De Investigación
La bis(trifluorometilsulfonil)imida de N-metil,etil-morfolinio tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo por el cual la bis(trifluorometilsulfonil)imida de N-metil,etil-morfolinio ejerce sus efectos implica su interacción con objetivos y vías moleculares. La naturaleza iónica del compuesto le permite interactuar con diversos sustratos, facilitando reacciones y procesos. Sus grupos trifluorometilsulfonilo juegan un papel crucial en su reactividad y estabilidad .
Comparación Con Compuestos Similares
Compuestos similares
- Bis(trifluorometilsulfonil)imida de N-metil
- Bis(fluorosulfonil)imida de N-etil-N-metilpirrolidinio
- Bis(trifluorometilsulfonil)imida de 1-etil-3-metilimidazolio
Singularidad
La bis(trifluorometilsulfonil)imida de N-metil,etil-morfolinio es única debido a su combinación específica de grupos morfolinio y trifluorometilsulfonilo. Esta combinación confiere propiedades distintivas, como alta estabilidad térmica, baja volatilidad y excelente solubilidad en diversos solventes. Estas características lo hacen particularmente valioso en aplicaciones que requieren líquidos iónicos robustos y versátiles .
Propiedades
Fórmula molecular |
C9H16F6N2O5S2 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;4-ethyl-4-methylmorpholin-4-ium |
InChI |
InChI=1S/C7H16NO.C2F6NO4S2/c1-3-8(2)4-6-9-7-5-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-7H2,1-2H3;/q+1;-1 |
Clave InChI |
FBWSQIKCOAWUQM-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine](/img/structure/B12113840.png)
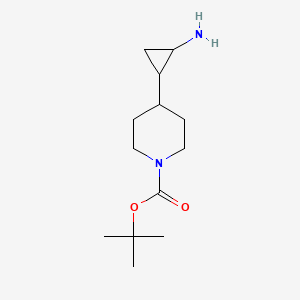

![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)
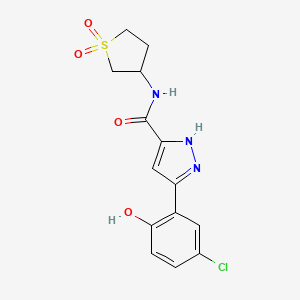
![1-(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12113869.png)

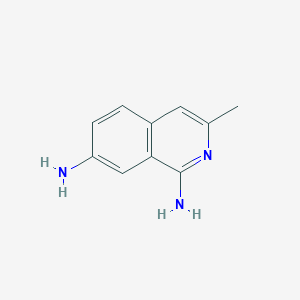
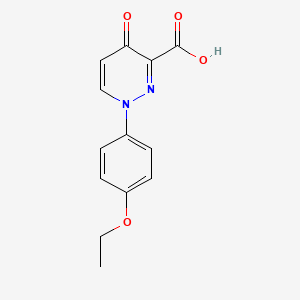
![N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide](/img/structure/B12113897.png)

![Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-](/img/structure/B12113906.png)

![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)
